

# Spectroscopic Characterization of Galloylpaeoniflorin: A Technical Guide

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## Compound of Interest

Compound Name: Galloylpaeoniflorin

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This technical guide provides a comprehensive overview of the spectroscopic data and methodologies used for the characterization of **Galloylpaeoniflorin** (6'-O-Galloyl paeoniflorin), a monoterpenoid glycoside isolated from the roots of plants such as *Paeonia lactiflora*. The structural elucidation of natural products like **Galloylpaeoniflorin** is fundamental to understanding their biological activity and potential therapeutic applications. This document outlines the key mass spectrometry data and provides standardized protocols for both Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis.

## Compound Identity

- Compound Name: **Galloylpaeoniflorin** (6'-O-Galloyl paeoniflorin)
- Molecular Formula:  $C_{30}H_{32}O_{15}$  [\[1\]](#)
- Molecular Weight: 632.57 g/mol [\[1\]](#)
- Core Structure: A paeoniflorin molecule esterified with a galloyl group at the 6'-position of the glucose moiety.

## Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the molecular formula and investigating the fragmentation patterns of **Galloylpaeoniflorin**. Electrospray ionization (ESI)

and matrix-assisted laser desorption/ionization (MALDI) are commonly employed techniques.

Observed ions provide strong evidence for the compound's identity and structure. For instance, the detection of a sodium adduct in MALDI-MS/MS is a common observation for this class of molecules. Negative ion mode ESI is also effective, readily producing the deprotonated molecular ion.

Ion Type	Method	Observed m/z	Interpretation
$[M+Na]^+$	MALDI	655	Sodium adduct of Galloylpaeoniflorin
$[M-H]^-$	ESI	631	Deprotonated molecular ion

## Nuclear Magnetic Resonance (NMR) Spectroscopic Data

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

Note on Data Availability: A complete, experimentally verified, and published dataset of  $^1H$  and  $^{13}C$  NMR assignments specifically for **Galloylpaeoniflorin** could not be located in the reviewed literature. The characterization of novel or modified natural products often involves meticulous 2D NMR experiments (COSY, HSQC, HMBC) to assign each signal unambiguously.

For reference and comparison, the fully assigned  $^1H$  and  $^{13}C$  NMR data for the parent compound, Paeoniflorin, is provided below. The addition of the galloyl group in **Galloylpaeoniflorin** would primarily induce downfield shifts on the signals of the glucose moiety, especially at the 6'-position.

### Reference NMR Data: Paeoniflorin

The following data was acquired in Methanol- $d_4$  ( $CD_3OD$ ) at 151 MHz for  $^{13}C$  and 600 MHz for  $^1H$  analysis.

Table 1:  $^{13}C$  NMR Data for Paeoniflorin (151 MHz,  $CD_3OD$ )

Atom	Chemical Shift ( $\delta$ ) ppm
<b>1</b>	<b>89.33</b>
2	87.25
2-CH <sub>3</sub>	19.61
3	44.53
4	106.40
5	43.95
6	72.22
7	23.41
8	61.71
9	102.28
1'	100.17
2'	75.00
3'	78.03
4'	71.73
5'	77.93
6'	62.86
1''	131.18
2'', 6''	130.67
3'', 5''	129.64, 129.60
4''	134.44

| 7'' (C=O) | 168.00 |

Table 2: <sup>1</sup>H NMR Data for Paeoniflorin (600 MHz, CD<sub>3</sub>OD)

Proton	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz
H-3 $\alpha$	2.20	d	12.6
H-3 $\beta$	1.82	d	12.6
H-5	2.60	d	6.7
H-7 $\alpha$	2.50	dd	11.1, 6.7
H-7 $\beta$	1.97	d	11.0
H-8	4.75	t	8.6
H-9	5.43	s	
2-CH <sub>3</sub>	1.38	s	
H-1'	4.54	d	7.6
H-6' $\alpha$	3.86	d	12.0
H-6' $\beta$	3.62	dd	12.0, 4.6
H-2'', 6''	8.06	d	7.7
H-4''	7.62	t	7.3

| H-5'' | 7.50 | t | 7.6 |

## Experimental Protocols

The following sections describe typical experimental procedures for acquiring the spectroscopic data for **Galloylpaeoniflorin**.

### NMR Spectroscopy Protocol

- Sample Preparation: Approximately 5-10 mg of purified **Galloylpaeoniflorin** is dissolved in ~0.5 mL of a deuterated solvent (e.g., Methanol-d<sub>4</sub>, CD<sub>3</sub>OD, or DMSO-d<sub>6</sub>). The choice of solvent is critical and should be selected based on sample solubility.

- Instrumentation: Data is acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment.
  - Spectral Width: ~12-16 ppm.
  - Acquisition Time: 2-3 seconds.
  - Relaxation Delay: 1-5 seconds.
  - Number of Scans: 8-16 scans, depending on concentration.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).
  - Spectral Width: ~220-240 ppm.
  - Acquisition Time: ~1 second.
  - Relaxation Delay: 2 seconds.
  - Number of Scans: 1024 or more, as  $^{13}\text{C}$  has low natural abundance.
- 2D NMR Acquisition: To unambiguously assign all signals, a suite of 2D NMR experiments is required, including:
  - COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.
  - HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
  - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different spin systems.

- **Data Processing:** All spectra are processed using appropriate software (e.g., MestReNova, TopSpin). Processing steps include Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent signal or an internal standard (TMS).

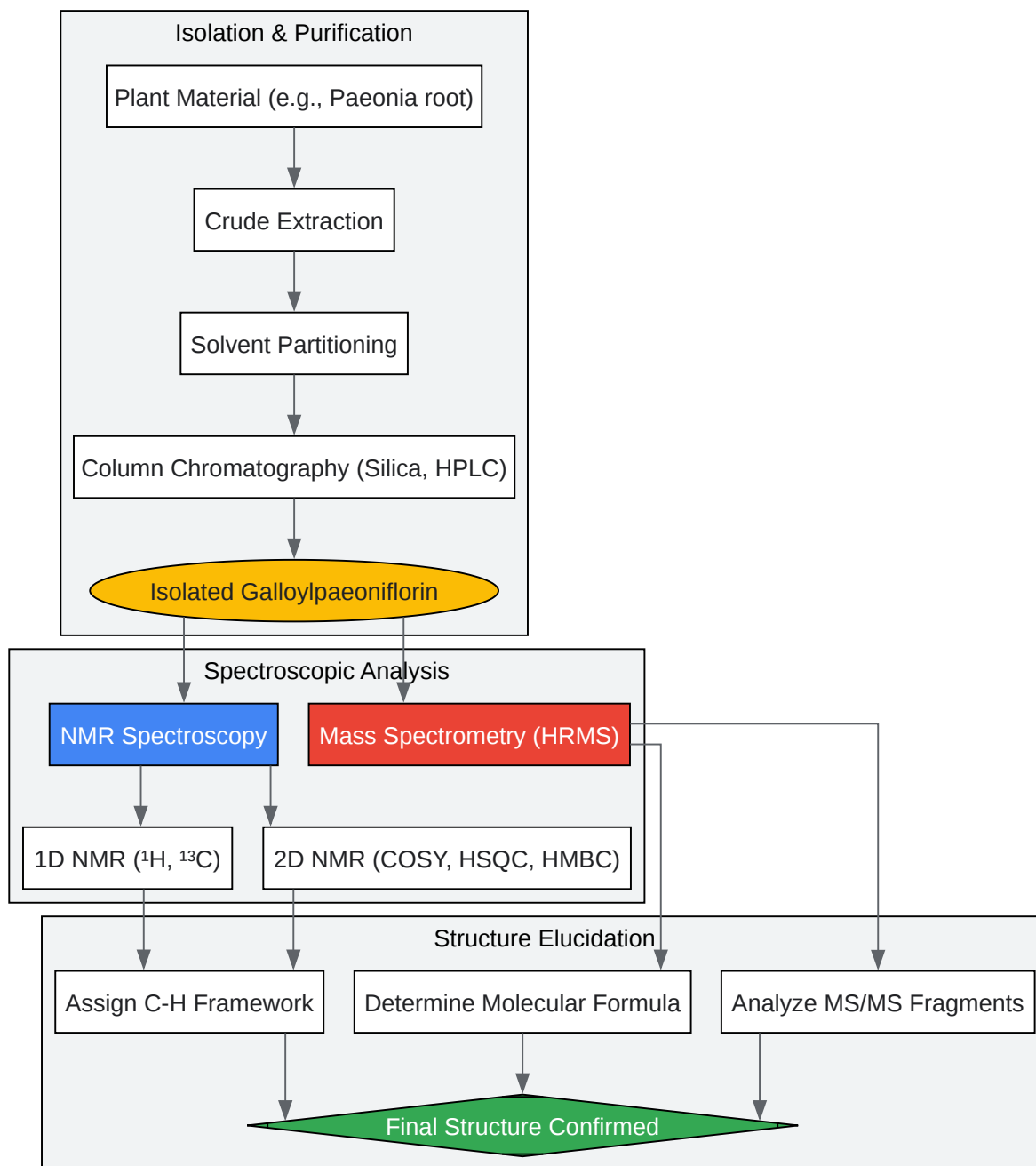
## High-Resolution Mass Spectrometry (HRMS) Protocol

- **Sample Preparation:** A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of approximately 1-10 µg/mL. A small amount of formic acid or ammonium acetate may be added to promote ionization.
- **Instrumentation:** Analysis is performed on a high-resolution mass spectrometer, such as a Q-Exactive Orbitrap or a Time-of-Flight (TOF) instrument, coupled with an ultra-high-performance liquid chromatography (UHPLC) system.
- **Chromatography (UHPLC):**
  - **Column:** A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
  - **Mobile Phase:** A gradient elution is typically used, with Solvent A as water with 0.1% formic acid and Solvent B as acetonitrile with 0.1% formic acid.
  - **Flow Rate:** 0.2-0.4 mL/min.
- **Mass Spectrometry (HRMS):**
  - **Ionization Source:** Electrospray Ionization (ESI), operated in both positive and negative ion modes.
  - **Scan Mode:** Full MS scan followed by data-dependent MS/MS (dd-MS<sup>2</sup>) fragmentation of the most intense ions.
  - **Mass Range:** m/z 100-1000.
  - **Resolution:** Set to 70,000 or higher for the full MS scan to ensure accurate mass measurement.

- Collision Energy: A stepped normalized collision energy (e.g., 20, 35, 50 eV) is used for MS/MS to generate a rich fragmentation spectrum.
- Data Analysis: The acquired data is analyzed to determine the exact mass of the parent ion, from which the elemental composition is calculated. The MS/MS fragmentation pattern is then interpreted to confirm the structure, such as the loss of the galloyl or benzoyl moieties.

## Visualization of Workflow

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like **Galloylpaeoniflorin**.



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Natural Product Spectroscopic Characterization Workflow.



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## References

- 1. 6'-O-Galloyl paeoniflorin | C<sub>30</sub>H<sub>32</sub>O<sub>15</sub> | CID 122169317 - PubChem [pubchem.ncbi.nlm.nih.gov]
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